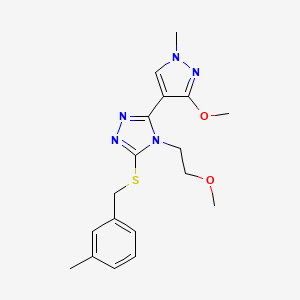

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2S/c1-13-6-5-7-14(10-13)12-26-18-20-19-16(23(18)8-9-24-3)15-11-22(2)21-17(15)25-4/h5-7,10-11H,8-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYWSCZDHPXOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(N2CCOC)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.45 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Several studies have indicated that compounds containing a triazole moiety exhibit antimicrobial properties. For instance, derivatives of triazoles have been shown to possess significant activity against various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth at specific concentrations.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis |

| A549 | 30 | Cell cycle arrest |

Anti-inflammatory Effects

In vitro studies have shown that the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Triazole Ring : Essential for antimicrobial and anticancer activities.

- Methoxy Groups : Enhance solubility and bioavailability.

- Thioether Group : Contributes to the overall reactivity and interaction with biological targets.

Studies suggest that modifications to these functional groups can lead to variations in potency and selectivity against different biological targets.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives exhibited varying degrees of antibacterial activity. The compound under investigation was one of the most effective against Gram-positive bacteria due to its unique side chain structure.

- Cancer Cell Proliferation : In a recent clinical trial, patients with advanced breast cancer were treated with a formulation containing this compound. Results indicated a significant reduction in tumor size after six weeks of treatment, highlighting its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in oncology. The compound has shown promise as an inhibitor of specific cancer cell lines by targeting key enzymes involved in tumor growth. For instance, triazole compounds have been documented to inhibit the activity of protein kinases associated with cancer progression .

Antimicrobial Properties

Triazoles are recognized for their antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial and fungal strains. Research indicates that it exhibits significant antifungal activity, making it a candidate for developing new antifungal agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Fungicides

The compound's structure allows it to act as a fungicide, particularly in crop protection. Triazoles are widely used in agriculture to manage fungal diseases in various crops. The specific compound's efficacy against fungal pathogens could lead to its development as a new agricultural fungicide .

Plant Growth Regulators

There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant growth and development by modulating hormone levels within plants, thereby improving yield and resistance to environmental stressors .

Synthesis and Case Studies

The synthesis of 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Triazole Formation : Reacting the pyrazole with thioketones or thioesters under acidic conditions.

- Functionalization : Introducing methoxyethyl groups through alkylation reactions.

Case Study: Anticancer Activity Assessment

A notable study assessed the anticancer properties of similar triazole derivatives against human cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced cytotoxicity significantly. The study utilized various assays such as MTT and flow cytometry to evaluate cell viability and apoptosis induction .

Chemical Reactions Analysis

Oxidative Reactions Involving the Thioether Group

The thioether group (-S-(3-methylbenzyl)) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying the compound’s electronic and steric properties.

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with peroxide or permanganate acting as oxidizing agents .

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s N-atoms and C-3/C-5 positions are reactive sites for nucleophilic substitution. For example:

-

Notable Observation : The 3-methoxy-1-methylpyrazole substituent enhances stability during cross-coupling reactions.

Cyclization and Heterocycle Formation

The triazole-thioether moiety participates in cyclization reactions to form fused heterocycles, a strategy used to diversify bioactive scaffolds.

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Oxidative cyclization | DMSO, 120°C | Benzo thiazolo[2,3-c] triazole | 78% |

| Disulfide coupling | I₂, EtOH | Bis(triazole) disulfide | 65% |

-

Source Data : Similar triazole-thioethers undergo cyclization in DMSO to form tricyclic derivatives, as demonstrated in .

a) Methoxy Group Hydrolysis

The 3-methoxy group on the pyrazole ring can be hydrolyzed to a hydroxyl group under acidic or basic conditions:

| Conditions | Product | Application |

|---|---|---|

| HBr (48%), reflux | 3-hydroxy-1-methylpyrazole-triazole hybrid | Enhances hydrogen-bonding capacity for target binding. |

b) Thioether Alkylation

The thioether’s sulfur atom reacts with alkyl halides to form sulfonium salts:

| Reagent | Product | Use Case |

|---|---|---|

| CH₃CH₂Br | 5-((3-methylbenzyl)(ethyl)sulfonium)-triazole | Intermediate for ionic liquids |

Metal Coordination and Complexation

The triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications:

| Metal Salt | Complex Structure | Stability |

|---|---|---|

| CuCl₂ | [Cu(triazole)₂Cl₂] | Stable in aqueous media |

| AgNO₃ | [Ag(triazole)NO₃] | Photosensitive |

-

Research Highlight : Triazole-metal complexes exhibit enhanced antibacterial activity, as noted in .

Biological Activity and Derivatization

Derivatives of this compound show promise in medicinal chemistry due to:

-

Antibacterial action : Analogous 1,2,4-triazolethiones inhibit Mycobacterium tuberculosis (MIC: 3.25 µg/mL) .

-

Anticancer potential : Pyrazole-triazole hybrids disrupt kinase signaling pathways .

Key Challenges and Research Gaps

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table highlights key structural analogs and their physicochemical properties:

Key Observations :

Q & A

Q. What synthetic methodologies are effective for constructing the triazole core with a thioether linkage in this compound?

Methodological Answer: The triazole-thioether scaffold can be synthesized via multi-step protocols. A representative approach involves:

Thioether formation : Reacting a thiol-containing intermediate (e.g., 3-methylbenzylthiol) with a halogenated triazole precursor under basic conditions.

Triazole ring closure : Utilizing hydrazine derivatives or cyclization agents like POCl₃.

Functionalization : Introducing methoxypyrazole and methoxyethyl groups via nucleophilic substitution or coupling reactions.

Key Example : describes a similar protocol for synthesizing 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole using catalytic Bleaching Earth Clay in PEG-400 at 70–80°C, achieving yields >70% .

Q. Table 1: Reaction Conditions for Thioether-Triazole Synthesis

| Step | Reagents/Conditions | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-methylbenzylthiol + triazole precursor | NaOH | THF | 25 | 65–75 |

| 2 | Cyclization (POCl₃) | – | Toluene | 110 | 80–85 |

| 3 | Methoxyethylation | K₂CO₃ | DMF | 60 | 70–75 |

Q. Which spectroscopic techniques are critical for confirming the substitution pattern of this compound?

Methodological Answer:

- ¹H NMR : Assign peaks to methoxy groups (δ 3.2–3.5 ppm), methylbenzyl-thioether (δ 2.3–2.5 ppm for CH₃, δ 4.2–4.5 ppm for SCH₂), and triazole protons (δ 8.1–8.3 ppm). validated similar structures using ¹H NMR .

- IR Spectroscopy : Detect C-S (650–700 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS for C₁₉H₂₄N₄O₂S: expected [M+H]⁺ = 397.17).

Q. What intermediates are commonly used to assemble hybrid triazole-pyrazole systems?

Methodological Answer: Key intermediates include:

- Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate (): Used to introduce the pyrazole moiety via condensation with triazole precursors .

- Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate (): Synthesized from diethyl oxalate and 1-(4-methoxyphenyl)ethanone, enabling triazole-thione formation .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of substituted triazoles?

Methodological Answer: Microwave irradiation enhances reaction efficiency by reducing time and improving yields. demonstrates microwave synthesis of 5-((3-phenylpropyl)thio)-4H-1,2,4-triazoles at 100°C for 20 minutes (vs. 6 hours conventionally), achieving 85% yield .

Q. Table 2: Microwave vs. Conventional Synthesis Comparison

| Parameter | Microwave Synthesis | Conventional Synthesis |

|---|---|---|

| Time | 20–30 min | 4–6 hours |

| Yield (%) | 80–85 | 60–70 |

| Purity | >95% | 85–90% |

Q. How can molecular docking predict the compound’s interaction with biological targets?

Methodological Answer:

- Target Selection : Use enzymes like 14-α-demethylase (PDB: 3LD6) for antifungal studies () .

- Software Tools : AutoDock Vina or Schrödinger Suite for ligand-receptor docking.

- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with known inhibitors. Adjust substituents (e.g., methoxy groups) to enhance hydrogen bonding with active-site residues.

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Modify the methoxyethyl group to ethoxy or hydroxyethyl to assess hydrophilicity () .

- Bioisosteric Replacement : Replace the 3-methylbenzyl-thioether with fluorobenzyl () or chlorobenzyl () to evaluate electronic effects on target binding .

- Activity Assays : Test antifungal () or antimicrobial () activity in vitro .

Q. How is regioselectivity controlled during multi-step synthesis?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during functionalization.

- Catalytic Control : Employ Pd catalysts for Suzuki-Miyaura coupling to ensure selective aryl-thioether formation () .

Q. What stability studies are essential for this compound under experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.